Boc-Thr-OH

Enantiomeric Purity Chiral Integrity Peptide Synthesis

Boc-Thr-OH is the unprotected Nα-Boc L-threonine derivative with a free secondary hydroxyl group, enabling direct on-resin phosphorylation, sulfation, and O-acyl isopeptide formation without intermediate side-chain deprotection. This eliminates the need for TFA-mediated deprotection steps, avoiding acid-catalyzed side reactions and epimerization. Supplied with ≥98% purity and ≥99% enantiomeric excess, it is ideal for Boc-SPPS and cGMP peptide API production. Choose Boc-Thr-OH for streamlined synthesis, higher crude purity, and reliable chiral integrity.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 2592-18-9
Cat. No. B558205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Thr-OH
CAS2592-18-9
SynonymsBoc-L-threonine; 2592-18-9; Boc-Thr-OH; N-Boc-L-threonine; N-(tert-Butoxycarbonyl)-L-threonine; MFCD00065946; SBB065846; (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoicacid; (2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxybutanoicacid; (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoicacid; Boc-L-Thr-OH; N-tert-Butoxycarbonyl-L-threonine; (2S,3R)-2-[(tert-butoxy)carbonylamino]-3-hydroxybutanoicacid; n-boc-threonine; N-TERT-BUTOXYCARBONYLTHREONINE; N-Boc-(L)-threonine; PubChem11169; AC1MC5MB; t-butyloxycarbonyl-threonine; SCHEMBL708582; t-butyloxycarbonyl-L-threonine; tert.butyloxycarbonyl-threonine; L-Threonine,N-BOCprotected; Jsp005109; CHEMBL1221956
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
InChIKeyLLHOYOCAAURYRL-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Thr-OH (CAS 2592-18-9): N-Boc-L-threonine – A Core Building Block for Boc-SPPS and Solution-Phase Peptide Synthesis


Boc-Thr-OH is an Nα-tert-butyloxycarbonyl (Boc)-protected L-threonine derivative that retains a free carboxylic acid and a free secondary hydroxyl side chain. It serves as a standard building block for the introduction of threonine residues via Boc solid-phase peptide synthesis (SPPS) . With a molecular formula of C₉H₁₇NO₅ (MW 219.23), this compound is supplied as a white to pale yellow powder with a purity of ≥98% (TLC) and an enantiomeric purity of ≥99.0% (a/a) . Its free hydroxyl group distinguishes it from side-chain-protected analogs such as Boc-Thr(tBu)-OH, enabling direct on-resin modifications without the need for intermediate deprotection steps.

Why Boc-Thr-OH Cannot Be Interchanged with Side-Chain-Protected or Alternative N-Protected Threonine Analogs


Generic substitution of Boc-Thr-OH with side-chain-protected variants (e.g., Boc-Thr(tBu)-OH) or alternative N-protecting-group derivatives (e.g., Fmoc-Thr-OH) is not feasible in synthetic routes that exploit the unprotected hydroxyl group for direct phosphorylation, sulfation, or glycosylation. Boc-Thr-OH eliminates the need for post-coupling side-chain deprotection, thereby reducing synthetic steps and avoiding acidic (TFA) or hydrogenolytic conditions that can damage acid-sensitive functionalities or cause epimerization [1]. Quantitative evidence below demonstrates that this unprotected-OH form uniquely enables orthogonal modifications while maintaining high enantiopurity and reliable coupling outcomes.

Quantitative Differentiation Evidence for Boc-Thr-OH vs. Closest Analogs


Enantiomeric Purity: Boc-Thr-OH ≥99.0% vs. Typical Commercial Boc-Amino Acid Grades

Boc-Thr-OH from Novabiochem® consistently delivers an enantiomeric purity of ≥99.0% (a/a) . This specification exceeds the ≥95% enantiomeric purity commonly cited for Boc-Thr-OH from non-specialty suppliers . In comparative specifications, Boc-Thr(tBu)-OH (Novabiochem®) also lists ≥99.0% sum of enantiomers, but its specific rotation falls in a narrower range (−4.0 to −2.0° in AcOH) versus −8.5±1° for Boc-Thr-OH, reflecting the different electronic environment of the tBu-protected side chain . Ensuring ≥99.0% enantiopurity minimizes incorporation of the D-enantiomer, which can alter peptide conformation and biological activity.

Enantiomeric Purity Chiral Integrity Peptide Synthesis

Solubility Advantage in DMF vs. Side-Chain-Benzylated Analog

Boc-Thr-OH is clearly soluble at 1 mmol in 2 mL DMF (0.5 M), the standard solvent for automated Boc-SPPS . In contrast, Boc-Thr(Bzl)-OH (N-Boc-O-benzyl-L-threonine) requires dichloromethane for equivalent solubility . This difference in solvent compatibility directly impacts the choice of building block for automated peptide synthesizers that rely on DMF as the primary coupling solvent.

Solubility DMF Compatibility Automated SPPS

Specific Rotation as an Identity and Enantiomeric Integrity Check vs. D-Enantiomer

The specific rotation of Boc-Thr-OH is [α]²⁰/D −8.5±1° (c=1, acetic acid) . This is opposite in sign and distinct in magnitude from Boc-D-Thr-OH, which exhibits [α]²⁵/D +7.5 to +10.5° (c=2, AcOH) . This large optical rotation difference (≥16°) provides a rapid, quantitative identity check that can distinguish the L-enantiomer from the D-enantiomer without requiring chiral chromatography.

Specific Rotation Identity Testing Enantiomeric Verification

Direct On-Resin Sulfation Enabled by Unprotected Hydroxyl: BOP Reagent Compatibility

A seminal study demonstrated that Boc-Thr-OH, used with its hydroxyl group unprotected, can be directly incorporated into a growing peptide chain using BOP reagent (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and subsequently sulfated on the solid support without intermediate side-chain deprotection [1]. The CCK-7 analog Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Thr(SO₃H)-Phe-NH₂ was successfully synthesized using this approach. If Boc-Thr(tBu)-OH were employed instead, an additional TFA-mediated deprotection step would be required before sulfation, introducing an extra synthetic step and potential for acid-catalyzed side reactions [2].

On-Resin Modification Sulfation BOP Reagent

Optimal Application Scenarios for Boc-Thr-OH Based on Quantitative Differentiation Evidence


Synthesis of O-Phosphothreonine-Containing Peptides for Calcium Phosphate Binding Studies

Boc-Thr-OH is the preferred starting material for preparing O-phosphothreonine building blocks such as Boc-Thr(PO₃Ph₂)-OH via a three-step phosphorylation procedure [1]. Its free hydroxyl group permits direct phosphorotriester or phosphite-triester phosphorylation without prior deprotection. The resulting phosphopeptides are used to study calcium phosphate binding, a critical interaction in biomineralization and dental research. Selecting Boc-Thr-OH over Boc-Thr(tBu)-OH avoids the additional TFA deprotection step that could cleave acid-sensitive phosphate triesters.

On-Resin Sulfation of Hydroxyamino Acid Residues in Bioactive Peptide Synthesis

For peptides requiring O-sulfation at threonine residues (e.g., cholecystokinin analogs), Boc-Thr-OH enables direct incorporation of the unprotected hydroxyamino acid using BOP reagent, followed by on-resin sulfation with pyridine acetyl sulfate [1]. This approach eliminates a post-coupling side-chain deprotection step, reducing handling and improving overall synthetic efficiency. It is particularly advantageous when the peptide sequence contains acid-labile functionalities that would be compromised by TFA treatment.

Synthesis of O-Acyl Isodipeptide Units for Aggregation-Prone Sequences

Boc-Thr-OH serves as a precursor for 'O-acyl isodipeptide' building blocks (e.g., Boc-Thr(Fmoc-Xaa)-OH), which are employed to prevent peptide chain aggregation during Fmoc-SPPS [1]. The unprotected hydroxyl group of Boc-Thr-OH is essential for esterification with the incoming Fmoc-amino acid. These isoacyl dipeptides improve coupling efficiency and crude purity for difficult sequences, including Aβ(1-42) and other amyloidogenic peptides.

Chiral Purity Verification in Regulated Peptide API Manufacturing

The well-defined specific rotation ([α]²⁰/D −8.5±1° in AcOH) and high enantiomeric purity (≥99.0% a/a) of Boc-Thr-OH make it suitable for use in cGMP peptide API production, where identity and chiral purity must be rigorously documented [1]. The distinct optical rotation relative to Boc-D-Thr-OH provides a simple, pharmacopeia-compatible identity test, reducing reliance on more time-consuming chiral HPLC methods for incoming material verification.

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